1H-1,4-Diazepin-5-amine,2,3,6,7-tetrahydro-1-methyl-(9CI)
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Overview
Description
1-Methyl-5-iminohexahydro-1H-1,4-diazepine is a heterocyclic compound that belongs to the class of diazepines Diazepines are seven-membered rings containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-iminohexahydro-1H-1,4-diazepine can be synthesized through several methods. One common approach involves the cyclization of appropriate diamines with carbonyl compounds. For instance, the reaction of N,N’-dibenzyl-1,2-ethylenediamine with methyl 2,4-dibromobutyrate, followed by nucleophilic substitution, reduction, chlorination, debenzylation, and amidation, yields the desired compound .
Industrial Production Methods: Industrial production of 1-Methyl-5-iminohexahydro-1H-1,4-diazepine typically involves optimized reaction conditions to ensure high yield and purity. The use of heteropolyacid-catalyzed procedures has been reported to be efficient, providing high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-iminohexahydro-1H-1,4-diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
1-Methyl-5-iminohexahydro-1H-1,4-diazepine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, such as anxiolytics and anticonvulsants.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-iminohexahydro-1H-1,4-diazepine involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors, modulating their activity and producing therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Methyl-5-phenyl-1H-1,4-diazepine
- 1-Methyl-5-benzyl-1H-1,4-diazepine
- 1-Methyl-5-(3-methylbenzyl)-1H-1,4-diazepine
Uniqueness: 1-Methyl-5-iminohexahydro-1H-1,4-diazepine is unique due to its specific imino substitution, which imparts distinct chemical and biological properties. Compared to other diazepines, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
4-methyl-2,3,5,6-tetrahydro-1,4-diazepin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3/c1-9-4-2-6(7)8-3-5-9/h2-5H2,1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKLXDHMHQEJKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NCC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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